molecular formula C16H11FN2O2 B11707006 (2Z)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide

(2Z)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B11707006
M. Wt: 282.27 g/mol
InChI Key: OQIYDSIFNPWFJH-UHFFFAOYSA-N
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Description

(2Z)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of a fluorophenyl group and an imino moiety in this compound adds to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 3-fluoroaniline with 3-formylchromone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imine bond. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and yield. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of chromene oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

(2Z)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chromene core structure combined with a fluorophenyl imine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

(2Z)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide, also referred to by its CAS number 1327179-66-7, is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a chromene core with a molecular formula of C24H19FN2O2C_{24}H_{19}FN_2O_2 and a molecular weight of 386.4 g/mol. Its unique structure contributes significantly to its biological activity.

PropertyValue
Molecular Formula C24H19FN2O2
Molecular Weight 386.4 g/mol
CAS Number 1327179-66-7

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. A study on related chromene derivatives demonstrated their effectiveness against various bacterial strains, suggesting potential use in developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound are particularly promising. Preliminary investigations have shown that its chromene scaffold can interact with cellular pathways involved in cancer progression. For instance, studies have reported moderate cytotoxic effects against cancer cell lines such as HL-60 and MCF-7:

CompoundCell LineIC50 (µM)
Chromen DerivativeHL-6042.0 ± 2.7
Chromen DerivativeMOLT-424.4 ± 2.6
Chromen DerivativeMCF-768.4 ± 3.9

These findings indicate that the compound may inhibit tumor cell proliferation and induce apoptosis in cancer cells .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound may possess anti-inflammatory effects. Research has shown that similar chemical structures can inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making them candidates for therapeutic applications in inflammatory diseases .

The biological activity of this compound is likely mediated through interactions with specific molecular targets, including:

  • Inhibition of Enzyme Activity : The compound may inhibit enzymes critical for inflammatory responses or cancer cell survival.
  • Modulation of Gene Expression : It could influence the expression of genes associated with cell cycle regulation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of chromene derivatives, providing insights into their potential applications:

  • Cytotoxicity Studies : A series of chromen derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, revealing promising results in inhibiting cell growth .
  • Antimicrobial Screening : Chromene derivatives were tested against multiple bacterial strains, demonstrating significant antimicrobial activity, which supports further exploration for clinical applications.

Properties

Molecular Formula

C16H11FN2O2

Molecular Weight

282.27 g/mol

IUPAC Name

2-(3-fluorophenyl)iminochromene-3-carboxamide

InChI

InChI=1S/C16H11FN2O2/c17-11-5-3-6-12(9-11)19-16-13(15(18)20)8-10-4-1-2-7-14(10)21-16/h1-9H,(H2,18,20)

InChI Key

OQIYDSIFNPWFJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC(=CC=C3)F)O2)C(=O)N

Origin of Product

United States

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